molecular formula C19H16ClFO3 B5694708 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5694708
M. Wt: 346.8 g/mol
InChI Key: FZPMHGWPTWNTPZ-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H16ClFO3 and a molecular weight of 346.789 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4,8-trimethyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

  • 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
  • 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
  • 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Compared to these compounds, 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, characterized by a chromen-2-one core structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClFO3C_{18}H_{16}ClFO_3, with a molecular weight of approximately 344.77 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study:
In vitro studies on human promyelocytic leukemia cells (HL-60) revealed that coumarin derivatives, including the compound , could induce terminal differentiation, which is crucial for cancer treatment strategies aimed at promoting differentiation over proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE):
    • Coumarins have been reported to inhibit AChE, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. The specific IC50 values for related coumarins suggest promising activity against this target .
  • β-glucuronidase:
    • In vitro studies indicated that several coumarin derivatives exhibited inhibitory activity against β-glucuronidase with varying IC50 values. This enzyme inhibition may have implications in drug metabolism and detoxification processes .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

Compound Structural Features Biological Activity
7-[ (2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneChromenone core with chloro-fluorobenzyl etherAnticancer, enzyme inhibition
6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-oneVariation in halogen and methyl groupsDistinct biological profiles
Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetateContains an ethyl instead of methyl groupVariations in solubility and reactivity

The presence of halogen substituents significantly affects the lipophilicity and biological interaction potential of the compound.

The proposed mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells.
  • Enzyme Interaction: It binds to active sites of target enzymes such as AChE and β-glucuronidase, inhibiting their function.

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-10-11(2)19(22)24-18-12(3)17(8-7-13(10)18)23-9-14-15(20)5-4-6-16(14)21/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPMHGWPTWNTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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